An In-depth Technical Guide to 1,2-Dithiolan-4-amine Hydrochloride: Structure, Properties, and Applications
An In-depth Technical Guide to 1,2-Dithiolan-4-amine Hydrochloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-dithiolane ring system, a five-membered heterocycle containing a disulfide bond, is a privileged scaffold in medicinal chemistry and chemical biology.[1] This structural motif is found in the essential cofactor α-lipoic acid and a variety of other naturally occurring, biologically active molecules.[2][3] The inherent ring strain of the 1,2-dithiolane moiety renders the disulfide bond susceptible to reduction, a property that can be leveraged in the design of therapeutics targeting cellular redox pathways.[1] This guide provides a comprehensive technical overview of 1,2-Dithiolan-4-amine hydrochloride, a key building block for the development of novel chemical probes and drug candidates.
This document will delve into the chemical structure, physicochemical properties, synthesis, and characterization of 1,2-Dithiolan-4-amine hydrochloride. Furthermore, we will explore its potential applications in drug development, drawing insights from the known biological activities of related 1,2-dithiolane derivatives.
Chemical Structure and Physicochemical Properties
1,2-Dithiolan-4-amine hydrochloride is the hydrochloride salt of the primary amine located at the 4-position of the 1,2-dithiolane ring. The presence of the amine group provides a valuable handle for further chemical modification, while the hydrochloride salt form generally imparts increased water solubility and crystalline stability.[4]
Table 1: Physicochemical Properties of 1,2-Dithiolan-4-amine and its Hydrochloride Salt
| Property | 1,2-Dithiolan-4-amine (Free Base) | 1,2-Dithiolan-4-amine Hydrochloride | Source(s) |
| IUPAC Name | dithiolan-4-amine | dithiolan-4-aminium chloride | [5] |
| CAS Number | 4212-05-9 | 4212-02-6 | [5][6] |
| Molecular Formula | C₃H₇NS₂ | C₃H₈ClNS₂ | [5][6] |
| Molecular Weight | 121.23 g/mol | 157.69 g/mol | [5][6] |
| Appearance | (Not reported) | Expected to be a crystalline solid | General knowledge of amine hydrochlorides |
| Melting Point | (Not reported) | (Not experimentally reported) | |
| Solubility | (Not reported) | Expected to be soluble in water | General knowledge of amine hydrochlorides |
| pKa (of conjugate acid) | (Estimated ~9-10) | (Estimated ~9-10) | General knowledge of primary amines |
| XLogP3 | -0.2 | (Not applicable for salt) | [5] |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | 42.1 Ų (of the cation) | [6] |
Synthesis and Characterization
One plausible and versatile approach involves a multi-step sequence starting from a suitable 1,3-disubstituted propan-2-ol derivative. A particularly effective method for forming the dithiolane ring is the bromine-induced cyclization of a 1,3-bis-thioether.[1][7] The amine functionality can be introduced from an alcohol precursor via a Mitsunobu reaction to install an azide, followed by reduction.[8]
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 1,2-Dithiolan-4-amine hydrochloride.
Experimental Protocol: Proposed Synthesis of 1,2-Dithiolan-4-amine Hydrochloride
Step 1: Synthesis of 1,3-bis(tert-butylthio)propan-2-ol This starting material can be prepared by the reaction of 1,3-dichloro-2-propanol with two equivalents of sodium tert-butylthiolate in a suitable solvent like ethanol.
Step 2: Synthesis of 4-azido-1,2-bis(tert-butylthio)propane via Mitsunobu Reaction
-
To a solution of 1,3-bis(tert-butylthio)propan-2-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[8][9]
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-azido-1,2-bis(tert-butylthio)propane.
Step 3: Synthesis of 4-azido-1,2-dithiolane
-
Dissolve 4-azido-1,2-bis(tert-butylthio)propane (1.0 eq.) in dichloromethane (DCM).[1][7]
-
Add hydrated silica gel (2 g per mmol of substrate).
-
Slowly add a solution of bromine (1.2-1.5 eq.) in DCM dropwise at room temperature with vigorous stirring until a faint brown color persists.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and quench the filtrate with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-azido-1,2-dithiolane.
Step 4: Synthesis of 1,2-Dithiolan-4-amine (Staudinger Reduction)
-
To a solution of 4-azido-1,2-dithiolane (1.0 eq.) in a mixture of THF and water, add triphenylphosphine (1.2 eq.).[10]
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether) to remove triphenylphosphine oxide.
-
The aqueous layer containing the desired amine can be used directly in the next step.
Step 5: Formation of 1,2-Dithiolan-4-amine hydrochloride
-
To the aqueous solution of 1,2-Dithiolan-4-amine, add an excess of a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol).
-
Stir the mixture at room temperature. The hydrochloride salt is expected to precipitate.
-
Collect the solid by filtration, wash with the organic solvent used, and dry under vacuum to yield 1,2-Dithiolan-4-amine hydrochloride.
Characterization
The structure and purity of 1,2-Dithiolan-4-amine hydrochloride would be confirmed by a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show a complex multiplet for the methine proton at C4, shifted downfield due to the adjacent ammonium group. The four methylene protons on C3 and C5 will likely appear as distinct multiplets due to their diastereotopic nature.
-
¹³C NMR: The carbon spectrum should display three signals corresponding to the three carbon atoms of the dithiolane ring. The C4 carbon bearing the ammonium group will be shifted downfield compared to the C3 and C5 carbons.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic broad absorption bands in the region of 3000-2500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary ammonium group (R-NH₃⁺).[11]
-
An N-H bending vibration should be observable around 1600-1500 cm⁻¹.
-
Weaker C-S stretching vibrations are expected in the fingerprint region (800-600 cm⁻¹), and a very weak S-S stretch may be observed around 500 cm⁻¹.[7]
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
Purity analysis can be performed using reversed-phase HPLC. Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride, FMOC-Cl) may be necessary for sensitive detection.[14][15][16] Alternatively, a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) could be employed.
-
Potential Applications in Drug Development
While specific biological data for 1,2-Dithiolan-4-amine hydrochloride is scarce, its structural features suggest promising avenues for research, particularly in the field of oncology.
Inhibition of Thioredoxin Reductase (TrxR)
The thioredoxin system, and specifically the enzyme thioredoxin reductase (TrxR), is a critical regulator of cellular redox homeostasis and is often overexpressed in cancer cells.[1] This makes TrxR an attractive target for anticancer drug development.
Numerous studies have demonstrated that 1,2-dithiolane derivatives can act as inhibitors of TrxR.[1][2][17] However, the 1,2-dithiolane ring alone is generally not sufficient for potent inhibition.[1] The inhibitory activity is significantly enhanced by the attachment of a Michael acceptor moiety to the dithiolane core.[1][17] The amine group of 1,2-Dithiolan-4-amine hydrochloride serves as an ideal attachment point for synthesizing a library of derivatives containing various Michael acceptors or other pharmacophores.
Caption: Strategy for developing TrxR inhibitors using the 1,2-Dithiolan-4-amine scaffold.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1,2-Dithiolan-4-amine hydrochloride is not publicly available. However, based on the known hazards of similar amine hydrochlorides and organosulfur compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Health Hazards: Amine hydrochlorides can be irritating to the skin, eyes, and respiratory system. Some may be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,2-Dithiolan-4-amine hydrochloride is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its unique 1,2-dithiolane core offers a reactive handle for targeting cellular redox systems, while the primary amine functionality allows for straightforward derivatization to explore structure-activity relationships. Although detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential application as a scaffold for developing novel therapeutics, particularly inhibitors of thioredoxin reductase. As with any research chemical, appropriate safety precautions should be taken during its handling and use.
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